
21,21-Diethyl-16,26-dipentadecylhentetracontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21,21-Diethyl-16,26-dipentadecylhentetracontane is a complex organic compound with the molecular formula C75H152 . It is characterized by its long carbon chain and multiple ethyl and pentadecyl groups. This compound is notable for its high molecular weight of 1054.0094 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 21,21-Diethyl-16,26-dipentadecylhentetracontane typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Alkylation Reactions:
Hydrogenation: Ensuring the saturation of the carbon chain.
Purification: Techniques such as distillation and chromatography are used to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and purity, often involving high temperatures and pressures.
Analyse Chemischer Reaktionen
Types of Reactions
21,21-Diethyl-16,26-dipentadecylhentetracontane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst.
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or acids, while reduction typically produces simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
21,21-Diethyl-16,26-dipentadecylhentetracontane has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactions.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 21,21-Diethyl-16,26-dipentadecylhentetracontane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The long carbon chain allows it to embed within lipid bilayers, affecting membrane fluidity and function. Additionally, its hydrophobic nature enables it to interact with hydrophobic pockets in proteins, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecane (C16H34): A simpler long-chain hydrocarbon.
Octadecane (C18H38): Another long-chain hydrocarbon with similar properties.
Eicosane (C20H42): A longer-chain hydrocarbon with increased molecular weight.
Uniqueness
21,21-Diethyl-16,26-dipentadecylhentetracontane is unique due to its specific arrangement of ethyl and pentadecyl groups, which confer distinct chemical and physical properties. Its high molecular weight and complex structure make it a valuable compound for studying the behavior of long-chain hydrocarbons.
Eigenschaften
CAS-Nummer |
72936-31-3 |
|---|---|
Molekularformel |
C75H152 |
Molekulargewicht |
1054.0 g/mol |
IUPAC-Name |
21,21-diethyl-16,26-di(pentadecyl)hentetracontane |
InChI |
InChI=1S/C75H152/c1-7-13-17-21-25-29-33-37-41-45-49-53-57-65-73(66-58-54-50-46-42-38-34-30-26-22-18-14-8-2)69-61-63-71-75(11-5,12-6)72-64-62-70-74(67-59-55-51-47-43-39-35-31-27-23-19-15-9-3)68-60-56-52-48-44-40-36-32-28-24-20-16-10-4/h73-74H,7-72H2,1-6H3 |
InChI-Schlüssel |
SALMLXPNOWQEAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCC)CCCCC(CC)(CC)CCCCC(CCCCCCCCCCCCCCC)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B14467797.png)
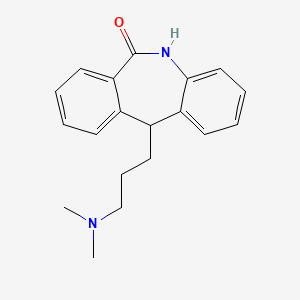
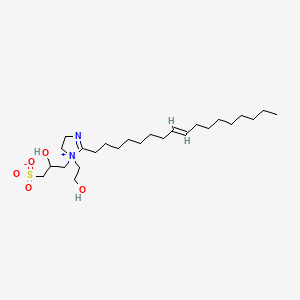

![Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate](/img/structure/B14467818.png)

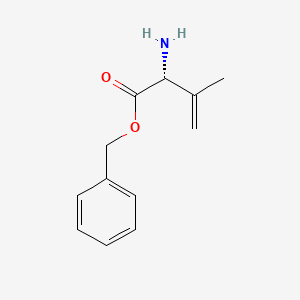

![2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-](/img/structure/B14467838.png)
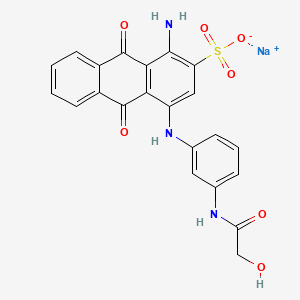
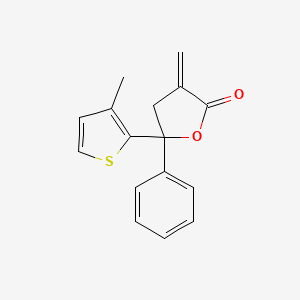
![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)
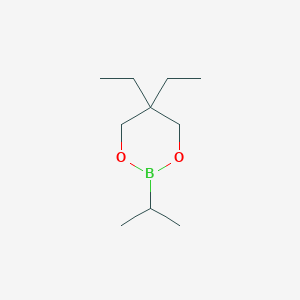
![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
